2-(Azepan-1-yl)-5-chloroaniline hydrochloride
Description
2-(Azepan-1-yl)-5-chloroaniline hydrochloride is a heterocyclic amine derivative featuring a seven-membered azepane ring attached to a chloro-substituted aniline backbone. Its IUPAC name is This compound, with CAS number 710301-04-5. The compound is used in research and development, particularly in organic synthesis and pharmaceutical intermediate preparation. However, commercial availability has been discontinued by suppliers like CymitQuimica.
Properties
IUPAC Name |
2-(azepan-1-yl)-5-chloroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15;/h5-6,9H,1-4,7-8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIHKWCBZDMCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-5-chloroaniline hydrochloride typically involves the reaction of 5-chloroaniline with azepane under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: 5-chloroaniline is reacted with azepane in the presence of a suitable base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 5 undergoes displacement under basic conditions with nucleophiles like hydroxide or amines. Reaction rates depend on solvent polarity and temperature.
| Reagents | Conditions | Products | Citations |
|---|---|---|---|
| NaOH / H₂O | 80°C, 12 h | 2-(Azepan-1-yl)-5-hydroxyaniline | |
| Piperidine / DMF | 110°C, 24 h | 2-(Azepan-1-yl)-5-piperidinoaniline |
Electrophilic Substitution
The para position to the amino group is activated for electrophilic attack. Nitration and sulfonation proceed regioselectively :
| Reagents | Conditions | Products | Citations |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0–5°C, 2 h | 2-(Azepan-1-yl)-5-chloro-3-nitroaniline | |
| SO₃ / H₂SO₄ | 25°C, 6 h | 2-(Azepan-1-yl)-5-chloro-3-sulfoaniline |
Oxidation Reactions
The aniline moiety undergoes oxidation to nitroso or nitro derivatives under strong oxidizing conditions :
| Reagents | Conditions | Products | Citations |
|---|---|---|---|
| KMnO₄ / H₂O | 60°C, 8 h | 2-(Azepan-1-yl)-5-chloronitrobenzene | |
| CrO₃ / AcOH | RT, 24 h | 2-(Azepan-1-yl)-5-chloronitrosobenzene |
Reduction Reactions
The chlorine substituent is reducible to hydrogen under catalytic hydrogenation :
| Reagents | Conditions | Products | Citations |
|---|---|---|---|
| H₂ / Pd-C (10%) | 50 psi, EtOH, 6 h | 2-(Azepan-1-yl)-5-aniline | |
| LiAlH₄ / THF | Reflux, 3 h | 2-(Azepan-1-yl)-5-methylaniline |
Coupling Reactions
The aromatic amine participates in Ullmann or Buchwald-Hartwig couplings for C–N bond formation :
| Reagents | Conditions | Products | Citations |
|---|---|---|---|
| CuI / 1,10-phenanthroline | DMSO, 120°C, 24 h | Biaryl derivatives | |
| Pd(OAc)₂ / Xantphos | Toluene, 100°C, 12 h | N-alkylated analogs |
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, with the free base precipitating at pH > 8 . Protonation occurs at the azepane nitrogen (pKa ≈ 9.2) and aniline NH₂ (pKa ≈ 4.5) .
Structural and Mechanistic Insights
-
Tautomerism : The compound exhibits keto-enol tautomerism in polar solvents, confirmed by NMR .
-
Steric Effects : Azepane’s conformational flexibility reduces steric hindrance during nucleophilic attacks.
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Electronic Effects : The chlorine atom’s −I effect deactivates the ring but directs electrophiles to meta/para positions .
Scientific Research Applications
Chemistry
2-(Azepan-1-yl)-5-chloroaniline hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:
- Oxidation: Can be oxidized to form corresponding N-oxides.
- Reduction: Capable of being reduced to its amine derivatives.
- Substitution Reactions: The chloro group can be replaced with other nucleophiles like amines or thiols.
Biology
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest it has moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
- Anticancer Potential: In vitro studies have shown significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Medicine
The exploration of this compound in drug development is ongoing. Its structural characteristics make it a candidate for designing novel therapeutic agents targeting specific diseases, including bacterial infections and cancer.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | References |
|---|---|---|
| Antibacterial | Moderate to strong inhibition | |
| Anticancer | Inhibition of tumor cell growth | |
| Anti-inflammatory | Reduced inflammatory markers |
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial properties of this compound, the compound was tested against various bacterial strains. Results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, highlighting its potential as a therapeutic agent in combating bacterial infections.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound in vitro. The findings revealed significant cytotoxicity against several cancer cell lines, suggesting its role as a potential chemotherapeutic agent. Further investigations are necessary to elucidate its mechanism of action and efficacy in vivo.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-5-chloroaniline hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Properties :
- Hazards: Classified under GHS as a skin/eye irritant (Category 2/2A) and respiratory toxicant (Category 3).
Comparison with Structurally Similar Compounds
2-(Azepan-1-yl)-5-fluoroaniline Dihydrochloride
Structural Differences :
Key Data :
Functional Implications :
5-(Azepan-1-ylsulfonyl)-2-chloroaniline
Structural Differences :
Key Data :
Functional Implications :
- No explicit hazard data available, but sulfonates often exhibit higher reactivity.
2-Amino-5-chlorobenzophenone
Structural Differences :
- Core structure: Benzophenone replaces the azepane-aniline backbone.
Key Data :
Functional Implications :
- The ketone group in benzophenone derivatives often confers photoactivity, unlike the azepane-based compound.
Biological Activity
2-(Azepan-1-yl)-5-chloroaniline hydrochloride, with the CAS number 1052540-85-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C10H13ClN2·HCl
Molecular Weight : 229.14 g/mol
The compound features a chloroaniline structure integrated with an azepane ring, which contributes to its unique pharmacological properties. The presence of the azepane moiety may enhance its interaction with biological targets, potentially influencing its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic and signaling pathways. For instance, it has been suggested that similar compounds can modulate the activity of kinases, which are crucial in regulating cell proliferation and apoptosis.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds has been documented, suggesting a need for further exploration of this compound's efficacy.
Biological Activity Studies
Several studies have investigated the biological effects of this compound and related compounds. Below are key findings from notable research.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against Escherichia coli. The results are summarized in the following table:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli |
| DMA (Dimethyl Aniline) | 0.5 | E. coli |
| Other Analog | 2 | Staphylococcus aureus |
Study 2: Enzyme Interaction
Another study focused on enzyme inhibition profiles of related phenolic compounds. Modifications at specific positions significantly altered their efficacy against targets involved in cell signaling pathways. This suggests that structural variations can impact biological activity and therapeutic potential.
Toxicological Profile
The toxicological assessment of this compound reveals several critical insights:
- Hematotoxicity : Similar compounds have shown potential for inducing methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to reduced oxygen-carrying capacity .
- Dose-dependent Effects : In studies involving chloroanilines, dose-dependent increases in liver and spleen weights were observed alongside hematological abnormalities such as increased methaemoglobin levels .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Azepan-1-yl)-5-chloroaniline hydrochloride, and how can purity be ensured?
- Methodology : The synthesis typically involves nucleophilic substitution between 5-chloro-2-nitroaniline and azepane under basic conditions, followed by reduction of the nitro group and subsequent salt formation with hydrochloric acid. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., THF or DMF) and temperatures between 60–80°C to enhance azepane reactivity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify the azepane ring (δ 1.4–1.8 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 269.18) .
- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodology :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the azepane ring. Monitor degradation via TLC or HPLC over time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodology :
- Analog Synthesis : Replace the chloro group with fluorine, bromine, or methyl to assess electronic/steric impacts .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to compare activity. For example, the bromo analog (2-(azepan-1-yl)-5-bromoaniline) may exhibit enhanced lipophilicity and target binding .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends .
Q. What computational modeling approaches are suitable for predicting binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., from PDB) to simulate binding poses. Focus on hydrogen bonding between the aniline NH and target residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How should researchers address contradictions in experimental data regarding reactivity or biological effects?
- Methodology :
- Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, catalyst purity) and biological assay protocols (e.g., cell line viability) .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Meta-Analysis : Aggregate data from analogs (e.g., fluoro or cyclohexyloxy derivatives) to identify outlier results or systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
